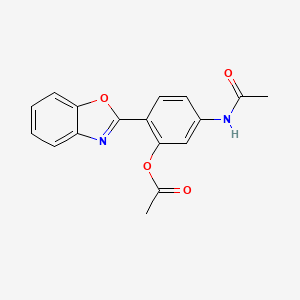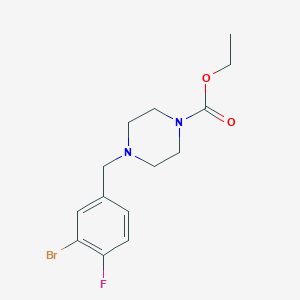![molecular formula C14H17FN2OS B5848103 N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that belongs to the family of carbonothioylamides. It is commonly known as BAY 41-2272 and is used extensively in scientific research for its pharmacological properties.
Mécanisme D'action
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide activates sGC by binding to the heme group in the enzyme. This binding leads to the formation of a stable complex between the compound and sGC, which results in the production of cGMP. cGMP is a secondary messenger molecule that mediates the vasodilatory effects of nitric oxide (NO) in vascular smooth muscle cells. This mechanism of action makes this compound a potent vasodilator.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and improve cardiac output in animal models of pulmonary hypertension. It also has vasodilatory effects in the systemic circulation, leading to a decrease in blood pressure. Additionally, it has been shown to inhibit platelet aggregation and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and specific activator of sGC, making it an ideal tool for studying the role of cGMP in various physiological processes. It also has a long half-life, allowing for sustained activation of sGC. However, it has some limitations, including its high cost and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic benefits. Additionally, it may have applications in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells. Further research is needed to explore the potential of this compound in these areas.
In conclusion, this compound is a potent activator of sGC that has several biochemical and physiological effects. It is extensively used in scientific research for its pharmacological properties and has potential applications in the treatment of various diseases. Its synthesis method is efficient, and it has several advantages for lab experiments, although it also has some limitations. Further research is needed to explore its potential therapeutic benefits in various areas of medicine.
Méthodes De Synthèse
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide involves the reaction of 4-fluoroaniline with 1-cyclohexanecarboxylic acid chloride in the presence of triethylamine and carbon disulfide. The reaction leads to the formation of this compound as a white crystalline solid. The synthesis method is efficient, and the yield of the final product is high.
Applications De Recherche Scientifique
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is extensively used in scientific research for its pharmacological properties. It is a potent activator of soluble guanylate cyclase (sGC) and has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in various tissues. It has been used in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBOHJJGVDNDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)







![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)


